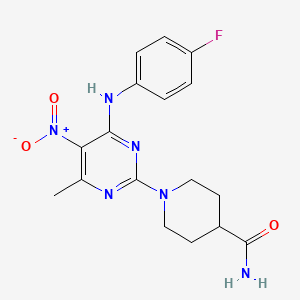
1-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an amino group, a nitropyrimidinyl group, and a piperidine carboxamide group . These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the amino group might participate in acid-base reactions, while the nitropyrimidinyl group could potentially undergo redox reactions .科学的研究の応用
PET Radioligand Development
A significant application of similar compounds has been in the development of PET radioligands, particularly as tracers for serotonin 5-HT1A receptors. For instance, derivatives have been prepared and labeled for PET imaging to quantify 5-HT1A receptors in neuropsychiatric disorders. These compounds exhibit high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo imaging of serotonin receptors (García et al., 2014).
Antifolate Activity
Some research has focused on the antifolate activity of compounds with similar structures, showing potent inhibitory activity against enzymes like dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, which are crucial for the survival of these organisms. These studies underline the potential of these compounds as therapeutic agents against infectious diseases caused by these pathogens (Robson et al., 1997).
Antibacterial Agents
Research on pyrimidine and piperidine derivatives includes their synthesis and evaluation as antibacterial agents. These studies involve structure-activity relationship analyses to optimize the antibacterial efficacy of such compounds against various bacterial strains. The exploration of different substituents and their impact on antibacterial activity offers insights into designing more effective antimicrobial therapies (Matsumoto et al., 1984).
Antitumor and Antimycobacterial Applications
Compounds bearing the pyrimidine core have also been investigated for their antitumor and antimycobacterial activities. For example, spiro-piperidin-4-ones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, pointing to their potential in treating tuberculosis and other mycobacterial infections (Kumar et al., 2008).
Synthesis and Chemical Transformation
The synthesis and functionalization of pyrimidine derivatives, including fluorinated compounds, have been explored extensively. These studies provide valuable methodologies for introducing various functional groups, which can significantly alter the biological activity and physicochemical properties of the compounds, facilitating their application in medicinal chemistry and drug design (Nishiwaki et al., 2006).
特性
IUPAC Name |
1-[4-(4-fluoroanilino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O3/c1-10-14(24(26)27)16(21-13-4-2-12(18)3-5-13)22-17(20-10)23-8-6-11(7-9-23)15(19)25/h2-5,11H,6-9H2,1H3,(H2,19,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMGKJCHNOOPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

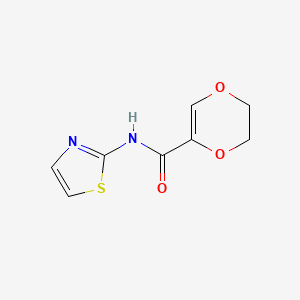
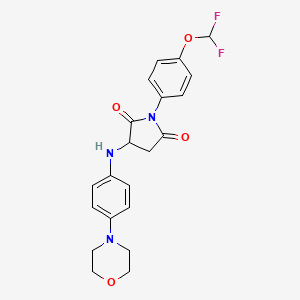
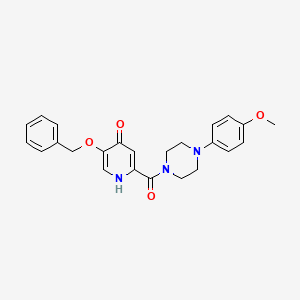
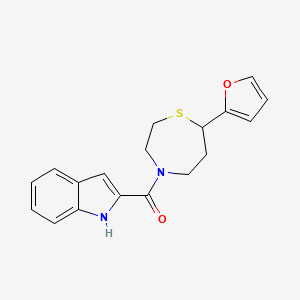
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2671999.png)
![1-Benzofuran-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2672000.png)
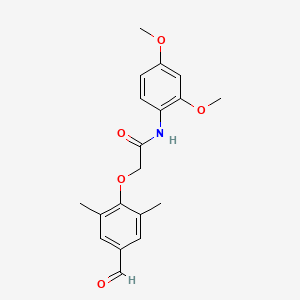
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2672003.png)
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2672004.png)
![Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2672005.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide](/img/structure/B2672006.png)
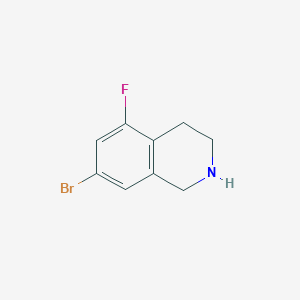
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2672009.png)
![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2672011.png)